molecular formula C13H11ClN4O2 B2770089 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide CAS No. 904755-29-9

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide

Cat. No. B2770089
CAS RN: 904755-29-9
M. Wt: 290.71
InChI Key: FPYWBBWIAKZHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide is a research chemical with the CAS number 904755-29-9 . It has a molecular formula of C13H11ClN4O2 and a molecular weight of 290.70 g/mol .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide can be represented by the SMILES notation: C1=CC=C (C (=C1)NC (=O)NNC (=O)C2=CC=NC=C2)Cl .


Physical And Chemical Properties Analysis

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide has a molecular weight of 290.70 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Environmental Fate and Detection

Research on semicarbazide highlights its environmental presence and the need for effective detection methods. Semicarbazide is known for its toxicity and has been detected in various environmental samples. Advanced detection techniques, such as HPLC-MS/MS, play a crucial role in monitoring its levels in the environment (Tian et al., 2021). This research underlines the importance of developing sensitive and accurate methods for detecting related compounds, including "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide".

Toxicity and Environmental Impact

The assessment of chlorophenols and their environmental impact offers insights into the potential risks associated with related chemical compounds. Chlorophenols are known to exert moderate to considerable toxic effects on both mammalian and aquatic life, depending on the specific compound and exposure levels. Their fate in the environment, including bioaccumulation and degradation pathways, has been extensively reviewed, highlighting the complex interactions within ecosystems (Krijgsheld & Gen, 1986). Understanding the toxicity and behavior of "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" in similar contexts could be crucial for environmental protection.

Environmental Degradation Techniques

The degradation of chlorinated phenols through various techniques, including the use of zero valent iron and bimetallic systems, provides a framework for tackling pollution from such compounds. Research indicates that these systems can efficiently dechlorinate chlorophenols, suggesting potential strategies for mitigating the environmental impact of similar pollutants (Gunawardana, Singhal, & Swedlund, 2011). Exploring the applicability of these techniques to "4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide" could be beneficial for environmental remediation efforts.

Safety and Hazards

There is no hazardous surcharge associated with 4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide . It is for research use only and not for human or veterinary use .

properties

IUPAC Name

1-(2-chlorophenyl)-3-(pyridine-4-carbonylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c14-10-3-1-2-4-11(10)16-13(20)18-17-12(19)9-5-7-15-8-6-9/h1-8H,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYWBBWIAKZHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-1-(4-pyridylcarbonyl)semicarbazide

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